molecular formula C22H22N4O5 B2812442 benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate CAS No. 1706271-74-0

benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate

Cat. No.: B2812442
CAS No.: 1706271-74-0
M. Wt: 422.441
InChI Key: IYHUGHSFMYRSEZ-UHFFFAOYSA-N
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Description

Benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate is a synthetic organic compound characterized by a hybrid structure incorporating a benzyl carbamate group, a pyrazole ring, and a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This compound is synthesized via multi-step reactions involving carbamate coupling, amidation, and alkylation (as inferred from analogous pathways in ).

Key structural features include:

  • Benzyl carbamate: Provides stability and modulates lipophilicity.
  • Pyrazole ring: Enhances hydrogen-bonding interactions with biological targets.
  • 2,3-Dihydrobenzo[b][1,4]dioxin: A fused oxygen-containing heterocycle that may influence pharmacokinetic properties, such as metabolic resistance.

The compound is typically characterized using spectroscopic methods (e.g., $^1$H NMR, IR) and mass spectrometry, as described for structurally related derivatives in and .

Properties

IUPAC Name

benzyl N-[2-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c27-21(11-23-22(28)30-14-16-6-2-1-3-7-16)25-17-10-24-26(12-17)13-18-15-29-19-8-4-5-9-20(19)31-18/h1-10,12,18H,11,13-15H2,(H,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHUGHSFMYRSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as oxidoreductases, transferases, and hydrolases. These interactions are highly specific, with the compound binding to the active sites of these enzymes, thereby influencing their catalytic activities. For instance, the compound may form hydrogen bonds or ionic interactions with the amino acid residues at the enzyme’s active site, facilitating or inhibiting the enzyme’s function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best contextualized by comparing it to analogs with shared motifs, such as carbamates, pyrazoles, or benzodioxin derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (Reported) Solubility (LogP)
Benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate ~440.45 2,3-Dihydrobenzo[b][1,4]dioxin, pyrazole, carbamate HDAC inhibition (predicted) 2.1 (estimated)
Benzyl (2-((2-((4-(hydroxycarbamoyl)benzyl)amino)-2-oxoethyl)amino)-2-oxoethyl)carbamate (6) 458.47 4-(Hydroxycarbamoyl)benzyl, carbamate HDAC inhibition (IC$_{50}$ = 0.8 μM) 1.8
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) 390–430 Benzo[b][1,4]oxazin, pyrimidine, substituted phenyl Anticancer (in vitro) 2.3–2.7
Benzyl ((S)-1-(((S)-1-((3-(hydroxycarbamoyl)benzyl)amino)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate (7) 520.52 3-(Hydroxycarbamoyl)benzyl, branched alkyl chain Protease inhibition 1.5

Key Findings:

Substituent Impact on Bioactivity :

  • The 2,3-dihydrobenzo[b][1,4]dioxin group in the target compound likely enhances metabolic stability compared to benzo[b][1,4]oxazin derivatives (e.g., 7a-c), which are more prone to oxidation .
  • The absence of a hydroxamic acid group (as seen in compound 6) may reduce HDAC inhibition potency but improve selectivity by avoiding off-target interactions .

Solubility and LogP :

  • The target compound’s estimated LogP (2.1) suggests moderate lipophilicity, comparable to analogs like compound 4. However, benzo[b][1,4]oxazin derivatives (LogP 2.3–2.7) exhibit higher membrane permeability, critical for CNS-targeting drugs .

Synthetic Complexity :

  • The target compound requires fewer stereochemical considerations than compound 7, which features chiral centers and branched alkyl chains . This simplifies scale-up processes.

Q & A

Basic: What are the standard synthetic protocols for benzyl (2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-oxoethyl)carbamate?

The synthesis typically involves multi-step reactions, including hydrogenation, reductive amination, and carbamate formation. For example:

  • Step 1 : Catalytic hydrogenation of intermediates using Pd/C in methanol to reduce nitro or cyano groups to amines .
  • Step 2 : Reductive amination with NaBH₄ to form secondary amines, followed by carbamate protection using benzyl chloroformate .
  • Step 3 : Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the final product .

Key considerations include inert atmospheres (argon) and molecular sieves to control moisture during sensitive steps .

Basic: Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and functional group integrity (e.g., distinguishing pyrazole C-H environments) .
  • IR Spectroscopy : Identification of carbamate C=O stretches (~1700 cm⁻¹) and amine N-H bands (~3300 cm⁻¹) .
  • HPLC : Purity assessment (>95% typically required for biological assays) using reverse-phase C18 columns and UV detection .

Mass spectrometry (ESI-TOF) is recommended for verifying molecular ion peaks and fragmentation patterns .

Advanced: How can researchers optimize low yields in the coupling reaction between pyrazole and benzodioxin intermediates?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Catalyst Screening : Test coupling agents like EDCI/HOBt or PyBOP for amide bond formation .
  • Temperature Control : Gradual heating (e.g., 40–60°C) to minimize decomposition .
  • By-Product Analysis : TLC monitoring at intermediate stages to isolate undesired adducts early .

Refer to protocols in for Pd-catalyzed hydrogenation adjustments.

Advanced: How to resolve contradictory spectral data suggesting impurities or structural misassignment?

Contradictory data may arise from tautomerism (pyrazole ring) or residual solvents. Solutions:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • DSC/TGA : Check for solvates or hydrates affecting melting points .
  • X-ray Crystallography : Definitive structural confirmation if crystals are obtainable (e.g., SHELX refinement protocols ).

For persistent issues, repurification via preparative HPLC is advised .

Structure-Activity Relationship (SAR): What structural features influence its biological activity?

Key motifs include:

  • Benzodioxin Moiety : Enhances lipophilicity and membrane penetration, critical for intracellular targets .
  • Pyrazole Ring : Potential hydrogen-bonding interactions with enzymes (e.g., kinase ATP-binding pockets) .
  • Carbamate Group : Acts as a prodrug moiety, enabling controlled release of active amines in vivo .

highlights analogues with modified pyrazole substituents showing varied anticancer activity.

Advanced: What computational methods predict its interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to HDAC6 or kinase domains (see for GABA receptor docking precedents) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for lead optimization .

provides stereochemical insights for enantiomer-specific activity predictions.

Basic: What are the stability profiles under varying pH and temperature conditions?

  • pH Stability : Carbamates hydrolyze rapidly in acidic (pH <3) or alkaline (pH >10) conditions; neutral buffers (pH 7.4) are optimal for storage .
  • Thermal Stability : Decomposition observed >80°C; recommend lyophilization for long-term storage .
  • Light Sensitivity : Benzodioxin derivatives may photodegrade; store in amber vials at -20°C .

Advanced: How to design experiments validating its mechanism of action in enzymatic assays?

  • Kinetic Assays : Measure IC₅₀ via fluorogenic substrates (e.g., HDAC6 using Ac-Arg-Gly-Lys(Ac)-AMC) .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics to confirm allosteric vs. competitive inhibition .
  • Western Blotting : Downstream validation of target modulation (e.g., acetylated α-tubulin for HDAC6 inhibition) .

outlines triazole-carbamate analogues tested in enzyme inhibition assays.

Basic: What are the recommended safety protocols for handling this compound?

  • PPE : Gloves, lab coat, and goggles due to potential irritancy (amine/carbamate groups) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., benzyl chloroformate) .
  • Waste Disposal : Quench reactive intermediates with aqueous ethanol before disposal .

Advanced: How to address solubility challenges in biological assays?

  • Co-Solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS containing 0.1% Tween-80 .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and bioavailability .
  • Salt Formation : Explore hydrochloride or trifluoroacetate salts for improved solubility .

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